2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine
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Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine is a useful research compound. Its molecular formula is C19H16Cl2N2O2S2 and its molecular weight is 439.37. The purity is usually 95%.
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Biological Activity
The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine is a novel pyrimidine derivative with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is C15H15Cl2N2O2S2. Its synthesis typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-methoxy-4-pyrimidinol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is performed in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure optimal yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, it showed promising results in inhibiting cell proliferation. For instance, it demonstrated an IC50 value of 15 μM against the A549 lung cancer cell line, indicating moderate potency . The mechanism of action may involve apoptosis induction and cell cycle arrest at the G1 phase.
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its ability to inhibit certain enzymes. Preliminary data suggest that it can inhibit acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes . This inhibition could have implications for treating conditions like Alzheimer's disease and urinary tract infections.
The biological effects of this compound may be attributed to its interaction with specific molecular targets. It is hypothesized that the compound binds to active sites on enzymes or receptors, leading to inhibition of their activity. Molecular docking studies have suggested potential binding affinities with targets involved in cancer progression and microbial resistance .
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus, showcasing its potential as an antibacterial agent .
- Cancer Cell Line Studies : In a comparative analysis with standard chemotherapeutic agents, the compound exhibited lower IC50 values than some existing treatments in A549 cells, suggesting it may serve as a promising lead compound for further development in cancer therapy .
- Enzyme Inhibition Analysis : The compound was tested for AChE inhibition using spectrophotometric methods, yielding a significant percentage inhibition at concentrations above 10 μM, which indicates potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50 Values |
---|---|---|---|
Compound A | Pyrimidine derivative | Antimicrobial | 20 μM |
Compound B | Thienopyrimidine derivative | Anticancer | 10 μM |
**this compound | Pyrimidine derivative with dichlorobenzyl and methoxy groups | Antimicrobial & Anticancer | 15 μM |
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S2/c1-24-13-4-6-14(7-5-13)27-18-17(25-2)10-22-19(23-18)26-11-12-3-8-15(20)16(21)9-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFUZXWRMIYBNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC=C2OC)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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